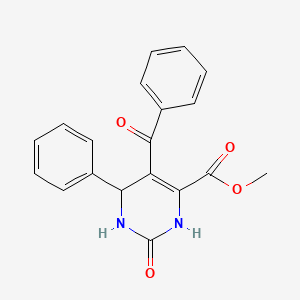![molecular formula C16H12Cl3NO B11056517 2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide](/img/structure/B11056517.png)
2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide is a synthetic organic compound with a complex structure It consists of a benzamide core substituted with a 2-chloro group and a 4-(2,2-dichlorocyclopropyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The 2,2-dichlorocyclopropyl group can be synthesized through the reaction of a suitable precursor with dichlorocarbene.
Coupling Reaction: The cyclopropyl intermediate is then coupled with 4-bromoaniline under palladium-catalyzed conditions to form the 4-(2,2-dichlorocyclopropyl)phenyl intermediate.
Amidation: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the cyclopropyl ring or the benzamide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include oxidized derivatives of the cyclopropyl ring or benzamide.
Reduction: Reduced forms of the cyclopropyl ring or benzamide.
Hydrolysis: 2-chlorobenzoic acid and 4-(2,2-dichlorocyclopropyl)aniline.
Scientific Research Applications
2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro groups and the strain in the cyclopropyl ring.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-chlorophenyl)benzamide
- 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
- 2-chloro-N-(4-bromophenyl)benzamide
Uniqueness
2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide is unique due to the presence of the 2,2-dichlorocyclopropyl group, which imparts distinct chemical and biological properties compared to other benzamide derivatives. This structural feature may enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H12Cl3NO |
|---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
2-chloro-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide |
InChI |
InChI=1S/C16H12Cl3NO/c17-14-4-2-1-3-12(14)15(21)20-11-7-5-10(6-8-11)13-9-16(13,18)19/h1-8,13H,9H2,(H,20,21) |
InChI Key |
PKJDIVZVNFPVOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-Bis(methylsulfonyl)-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B11056438.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11056444.png)
![ethyl 3-(3,4-dimethoxyphenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate](/img/structure/B11056445.png)
![3-(4-Bromo-2-fluorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056451.png)
![7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11056455.png)
![3-(Thiophen-3-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056457.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056460.png)
![3-(Furan-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056468.png)
![ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11056484.png)
![1-(4-Chlorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11056499.png)

![7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide](/img/structure/B11056518.png)
![N-(4-ethylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11056531.png)
![1-{5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B11056549.png)
